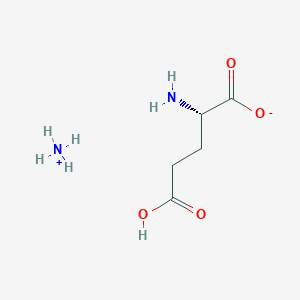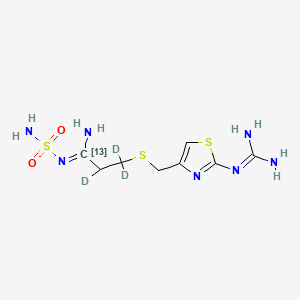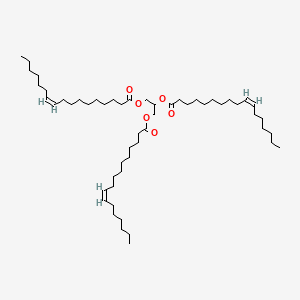
(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
描述
(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester is a complex organic compound with the molecular formula C60H104O6 and a molecular weight of 921.47 g/mol . This compound is a type of triacylglycerol, which is a glycerol molecule esterified with three fatty acid chains. The specific configuration of the fatty acid chains in this compound includes multiple double bonds in the Z (cis) configuration, which influences its chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’‘-(1,2,3-propanetriyl) ester typically involves the esterification of glycerol with (10Z,10’Z,10’'Z)-10-heptadecenoic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis using lipases, which offer higher specificity and milder reaction conditions compared to chemical catalysts . The process involves mixing glycerol and (10Z,10’Z,10’'Z)-10-heptadecenoic acid in the presence of a lipase enzyme, followed by purification steps to isolate the desired triacylglycerol.
化学反应分析
Types of Reactions
(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acid chains.
Substitution: The ester bonds can be hydrolyzed to release the free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Hydrolysis can be carried out using water and an acid or base catalyst.
Major Products
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated triacylglycerols.
Substitution: Free fatty acids and glycerol.
科学研究应用
(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of unsaturated triacylglycerols in different chemical reactions.
Biology: Investigated for its role in cellular metabolism and as a component of cell membranes.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
作用机制
The biological effects of (10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester are primarily mediated through its incorporation into cell membranes and its influence on membrane fluidity and function. The compound can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes . Additionally, its unsaturated fatty acid chains can act as precursors for bioactive lipid mediators involved in inflammation and oxidative stress responses .
相似化合物的比较
Similar Compounds
Tri-10(Z),13(Z)-Nonadecadienoin: Another triacylglycerol with similar unsaturated fatty acid chains.
Tridocosahexaenoin: Contains docosahexaenoic acid (DHA) chains, which are highly unsaturated and have distinct biological activities.
Uniqueness
(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester is unique due to its specific configuration of double bonds and the length of its fatty acid chains. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
2,3-bis[[(Z)-heptadec-10-enoyl]oxy]propyl (Z)-heptadec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,51H,4-18,25-50H2,1-3H3/b22-19-,23-20-,24-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGREBPJOKUGDR-BUTYCLJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCC(=O)OCC(OC(=O)CCCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCCC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


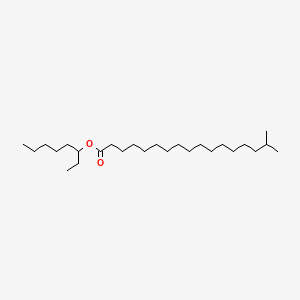
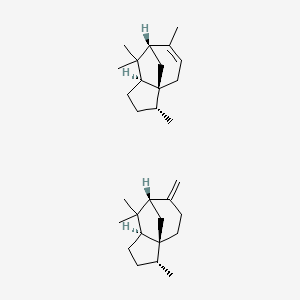
![(1S,7aalpha,11abeta,11balpha,13aalpha)-Hexadecahydro-4beta-methyl-12beta,1beta,5abeta-ethanylylidene-5aH-naphtho[1,2-c]quinolizine-7alpha,15-diol](/img/structure/B8135449.png)
![benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate](/img/structure/B8135452.png)
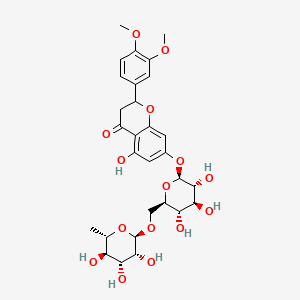
![(3R,10S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B8135457.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]](/img/structure/B8135471.png)
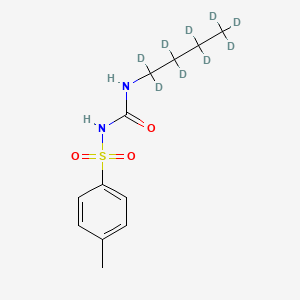
![(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-4H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/structure/B8135484.png)
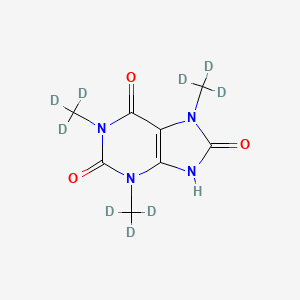
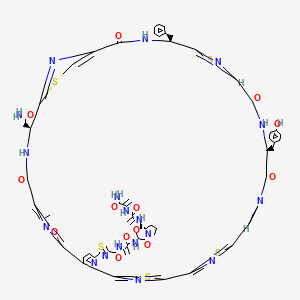
![2,3-dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate](/img/structure/B8135506.png)
